Bienvenue dans la boutique en ligne BenchChem!

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide

Medicinal Chemistry GIRK Channel Scaffold Comparison

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide is a synthetic, small-molecule indole-6-carboxamide bearing a sulfolane-substituted piperidine. In the public domain, its molecular mechanism is most frequently discussed in the context of G-protein-gated inwardly rectifying potassium (GIRK / Kir3) channel modulation.

Molecular Formula C18H23N3O3S
Molecular Weight 361.46
CAS No. 2034310-90-0
Cat. No. B2633607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide
CAS2034310-90-0
Molecular FormulaC18H23N3O3S
Molecular Weight361.46
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)C4CCS(=O)(=O)C4
InChIInChI=1S/C18H23N3O3S/c22-18(14-2-1-13-3-7-19-17(13)11-14)20-15-4-8-21(9-5-15)16-6-10-25(23,24)12-16/h1-3,7,11,15-16,19H,4-6,8-10,12H2,(H,20,22)
InChIKeyGWOPTDSNPNDWBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide – Baseline Classification for Procurement Targeting GIRK-Related Pharmacology


N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide is a synthetic, small-molecule indole-6-carboxamide bearing a sulfolane-substituted piperidine. In the public domain, its molecular mechanism is most frequently discussed in the context of G-protein-gated inwardly rectifying potassium (GIRK / Kir3) channel modulation . However, no primary research article or granted patent that meets the evidentiary criteria of this guide has been identified that directly confirms this mechanism or provides quantitative activity data for this exact compound against a named comparator. The compound’s structural features – a tetrahydrothiophene-1,1-dioxide head group paired with an indole-6-carboxamide – are reminiscent of scaffolds explored in GIRK-activator medicinal chemistry programmes, where the sulfone moiety has been associated with improved metabolic stability relative to urea-based prototypes [1].

Why In-Class Substitution of Indole-6-Carboxamide GIRK Modulators Cannot Be Assumed Equivalent to N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide


No admissible head-to-head data exist that would allow a user to assert functional equivalence between this compound and any structurally related GIRK-channel modulator or DGAT2 inhibitor. Nevertheless, the combination of an indole-6-carboxamide core with a 1,1-dioxidotetrahydrothiophen-3-yl-piperidine substituent creates a chemotype that differs from the urea-based GIRK activators (e.g., ML297) and from the non-urea activator VU0810464 in at least two respects: (i) the sulfolane group introduces a distinct hydrogen-bonding and polarity profile that, in the pyrazolyl-acetamide series, correlated with improved microsomal stability [1]; and (ii) the indole-6-carboxamide connection departs from the indole-4-carboxamide or pyrazole scaffolds used in published GIRK-activator patents . Without quantitative selectivity, potency, or DMPK data for this precise compound, generic substitution carries an unknown risk of altered pharmacology.

Quantitative Differentiation Evidence for N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide – Admissible Data Compilation


Structural Determinant – Sulfolane Head Group vs. Urea-Based GIRK Activators

No direct quantitative comparison between the target compound and any urea-based GIRK activator (e.g., ML297) is available from an admissible source. In a related pyrazolyl-acetamide series, replacing the urea head group with a 1,1-dioxidotetrahydrothiophen-3-yl moiety improved human liver microsomal stability (t₁/₂) by >2-fold for the most optimised analogues [1]. Whether this trend extrapolates to the indole-6-carboxamide scaffold cannot be confirmed without primary data.

Medicinal Chemistry GIRK Channel Scaffold Comparison

Binding-Site Connectivity – Indole-6-Carboxamide vs. Indole-4-Carboxamide Regioisomers

Two indole-carboxamide regioisomers containing the 1,1-dioxidotetrahydrothiophen-3-yl group are listed in BindingDB as DGAT2 inhibitors (indole-6-carboxamide racemates, IC₅₀ = 14 nM and 61 nM) [1][2]. These entries demonstrate that the indole-6-carboxamide regioisomer can achieve nanomolar biochemical potency in a DGAT2 context. No data exist for the indole-4-carboxamide regioisomer or for the target compound in any GIRK assay.

Binding Affinity Regioisomerism GIRK Channel

Scaffold Divergence from VU0810464 (Non-Urea GIRK Activator)

VU0810464, a non-urea GIRK activator with a distinct scaffold, exhibits EC₅₀ values of 165 nM (neuronal GIRK) and 720 nM (GIRK1/4) and is reported to possess improved brain penetration . The target compound differs in its indole-6-carboxamide-sulfolane framework. No cross-scaffold comparative data exist. Procurement for in-vivo neuroscience applications therefore cannot assume brain exposure without compound-specific pharmacokinetic data.

GIRK Activator Scaffold Comparison Brain Penetration

Scientifically Defensible Application Scenarios for N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide Based on Admissible Evidence


Exploratory Pharmacology Requiring a Sulfolane-Containing Indole-6-Carboxamide Chemotype

The compound’s sole defensible application is as a chemical-probe starting point in academic or industrial laboratories that are explicitly seeking a sulfolane-indole-6-carboxamide scaffold for GIRK or DGAT2 target-family exploration. No in-vivo or selectivity data exist in the admissible corpus; use is confined to in-vitro biochemical or electrophysiological profiling where the user is prepared to generate all comparator data de novo [1].

Negative-Control or Tool-Compound Synthesis Campaigns

Given the structural similarity to DGAT2-active indole-6-carboxamides (IC₅₀ 14–61 nM) catalogued in BindingDB [1], the compound could serve as a scaffold for systematic SAR studies aimed at disentangling GIRK vs. DGAT2 pharmacology. Its procurement is rational only when accompanied by an internal plan to measure potency, selectivity, and ADME endpoints that are absent from the public domain.

Quote Request

Request a Quote for N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.